![molecular formula C12H19F3N2O2 B2921697 N-(Oxolan-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide CAS No. 2415586-30-8](/img/structure/B2921697.png)
N-(Oxolan-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide
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Overview
Description
N-(Oxolan-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide, also known as OTMP, is a compound that has been studied extensively in scientific research due to its potential applications in various fields.
Mechanism of Action
N-(Oxolan-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell division and proliferation.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-(Oxolan-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide has several advantages for use in laboratory experiments, including its ability to selectively target certain enzymes and receptors, and its low toxicity. However, its synthesis can be complex and time-consuming, and its effects may vary depending on the specific cell or tissue type being studied.
Future Directions
There are several potential future directions for research on N-(Oxolan-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of N-(Oxolan-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide and its effects on various cellular and molecular pathways.
Synthesis Methods
N-(Oxolan-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of several chemicals. One method involves the reaction of 2-oxolane carboxylic acid with 4-(trifluoromethyl)piperidine to form the intermediate compound, which is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-(Oxolan-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide.
Scientific Research Applications
N-(Oxolan-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O2/c13-12(14,15)9-3-5-17(6-4-9)11(18)16-8-10-2-1-7-19-10/h9-10H,1-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIMPUNNKQMFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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